molecular formula C21H17N3O2 B2933626 3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-53-6

3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2933626
CAS RN: 899973-53-6
M. Wt: 343.386
InChI Key: CLCKHSGCPXWGSY-UHFFFAOYSA-N
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Description

The compound “3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. Pyrazolo [1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, the use of a, -unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the amorphous carbon-supported sulfonic acid exhibited several advantages such as low cost, non-toxicity, porosity, stability, and easily adjustable chemical surface .

Scientific Research Applications

Fluorescent Probes for Bioimaging

The compound’s fluorescent properties make it a candidate for use as a bioimaging agent. Its ability to emit light upon excitation can be harnessed to study the dynamics of intracellular processes . This application is particularly valuable in medical diagnostics and research, where understanding cellular mechanisms is crucial.

Chemosensors

Due to the presence of heteroatoms like nitrogen and oxygen, this compound could act as a chelating agent for ions, making it useful in the development of chemosensors . These sensors could detect the presence of specific ions or molecules, which is beneficial for environmental monitoring and industrial process control.

Organic Light-Emitting Devices (OLEDs)

The compound’s solid-state emission intensities suggest it could be used in the design of OLEDs . OLEDs are used in displays for various electronic devices, and the compound’s tunable photophysical properties could lead to more efficient and versatile OLEDs.

Antimicrobial Agents

Some derivatives of pyrazolo[1,5-a]pyrimidines have shown antimicrobial potential . This suggests that the compound could be modified to enhance its antimicrobial properties, making it useful in the development of new antibiotics.

Antitrypanosomal Agents

Compounds with a pyrazolo[1,5-a]pyrimidine structure have been noted for their antitrypanosomal activity . This application is significant in the treatment of diseases like sleeping sickness, which is caused by Trypanosoma parasites.

HMG-CoA Reductase Inhibitors

The structural class to which this compound belongs has been associated with HMG-CoA reductase inhibitory activity . This enzyme plays a key role in cholesterol synthesis, and inhibitors are used to lower cholesterol levels in patients with hypercholesterolemia.

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, in MRSA systemic infection mice models, a similar compound exerted significantly improved survival protection compared with linezolid .

Future Directions

The future directions of research on similar compounds have been suggested. For instance, the synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .

properties

IUPAC Name

3-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-15-7-5-6-14(12-15)18-13-19-16-8-1-2-10-20(16)26-21(24(19)23-18)17-9-3-4-11-22-17/h1-12,19,21,25H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCKHSGCPXWGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

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